{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate is a benzoate ester derivative characterized by two distinct structural motifs:
- A carbamoyl methyl group linked to a 4-methoxycarbonylphenyl substituent, introducing a carbamate functional group that may influence hydrolytic stability and biological interactions.
While direct pharmacological or physicochemical data for this compound are unavailable in the provided evidence, its structure suggests parallels with benzoate esters and carbamate derivatives studied in pharmaceutical and agrochemical contexts (e.g., pesticidal carbamates like trimethacarb or ethyl benzoate-based compounds with heterocyclic substituents ).
Properties
IUPAC Name |
[2-(4-methoxycarbonylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO8/c1-25-15-9-13(10-16(26-2)18(15)27-3)20(24)29-11-17(22)21-14-7-5-12(6-8-14)19(23)28-4/h5-10H,11H2,1-4H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPNLVMHWBZAQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. One common method includes the reaction of 4-(methoxycarbonyl)phenyl isocyanate with methyl 3,4,5-trimethoxybenzoate under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with a catalyst like triethylamine to facilitate the reaction. The mixture is then stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is typically purified using techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the methoxy groups can be replaced by other substituents using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
{[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of {[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Benzoate Derivatives ()
Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6473 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) share a benzoate ester core but differ in substituents:
- Substituent Effects: The target compound’s 3,4,5-trimethoxybenzoate group enhances electron density and steric bulk compared to the pyridazine or isoxazole rings in I-6230 and I-6473. This may reduce membrane permeability but improve interactions with polar targets. The carbamoyl methyl group introduces a carbamate linkage, contrasting with the amino or ether linkages in compounds. Carbamates are typically more hydrolytically stable than esters but less so than ethers.
Carbamate Pesticides ()
Trimethacarb (2,3,5-trimethylphenyl methylcarbamate) is a carbamate insecticide. Key comparisons:
- Functional Groups: Trimethacarb’s methylcarbamate group is directly attached to a trimethylphenyl ring, favoring volatility and insecticidal activity.
Ureido/Isoxazole Derivatives ()
Compounds like (S)-isobutyl 2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanoate feature complex substituents but share ester linkages:
- Biological Interactions: The target compound lacks the hydroperoxy and thiazole groups seen in , which are critical for radical-scavenging or metal-binding activities.
Methodological Considerations for Further Study
- Molecular Docking : Tools like AutoDock Vina () could predict the target compound’s binding affinity to enzymes (e.g., acetylcholinesterase for pesticidal activity) compared to analogs. The trimethoxy groups may enhance π-π stacking in enzyme active sites .
- Synthetic Feasibility : The compound’s methoxy and carbamate groups suggest straightforward synthesis via esterification and carbamoylation, akin to methods for derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
